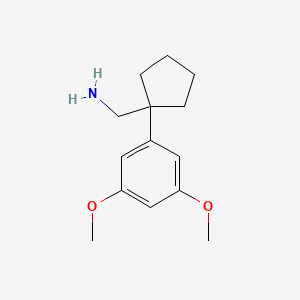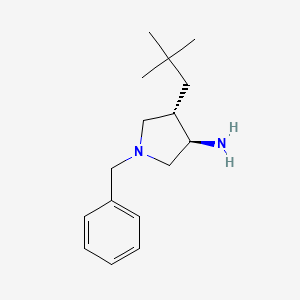
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.
Addition of the 2,2-Dimethylpropyl Group: This can be introduced via a Grignard reaction or other alkylation methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
化学反应分析
Types of Reactions
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: The benzyl and 2,2-dimethylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a variety of new functional groups.
科学研究应用
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism by which (3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the nature of these interactions and the biological context.
相似化合物的比较
Similar Compounds
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine: Unique due to its specific chiral centers and functional groups.
Other Pyrrolidine Derivatives: Compounds with similar ring structures but different substituents.
Benzylamines: Compounds with a benzyl group attached to an amine, but lacking the pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of chiral centers and functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C16H26N2 |
|---|---|
分子量 |
246.39 g/mol |
IUPAC 名称 |
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C16H26N2/c1-16(2,3)9-14-11-18(12-15(14)17)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12,17H2,1-3H3/t14-,15-/m0/s1 |
InChI 键 |
IZQWINLFPNXUKN-GJZGRUSLSA-N |
手性 SMILES |
CC(C)(C)C[C@H]1CN(C[C@@H]1N)CC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)CC1CN(CC1N)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727472.png)
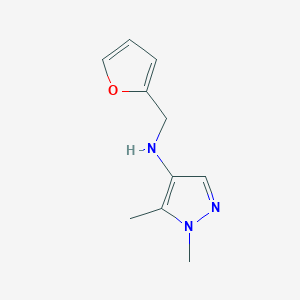
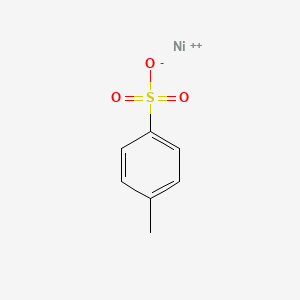
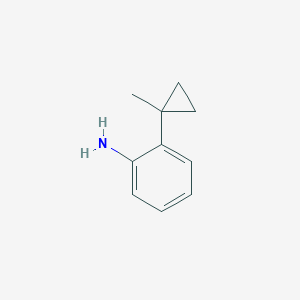
![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727495.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11727502.png)
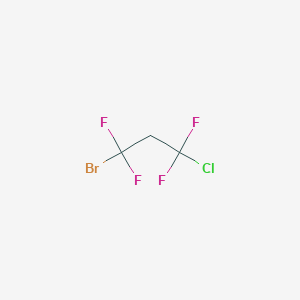
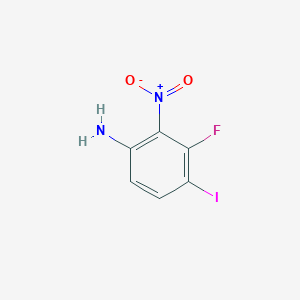

![3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727533.png)
![heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727546.png)
![7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11727547.png)
